N-(4-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-2-26-16-10-8-14(9-11-16)20-18(23)12-15-13-27-19(21-15)22-28(24,25)17-6-4-3-5-7-17/h3-11,13H,2,12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLMCHLGRSLKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C18H17N3O4S2
- Molecular Weight : 403.47 g/mol
- IUPAC Name : 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide
The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.
1. Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 20–50 µg/mL, indicating moderate antibacterial activity.
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study involving various cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values ranging from 15 to 30 µM against human breast cancer cells (MCF-7). The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells.
3. Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes, including acetylcholinesterase (AChE). Inhibitory assays indicated an IC50 value of approximately 12 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Interactions : The sulfonamide group is known to facilitate interactions with enzyme active sites, thereby inhibiting their function.
- Cellular Pathways : The compound may modulate signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Receptor Binding : Potential binding to specific receptors involved in neurotransmission could explain its AChE inhibitory effects.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Activity : A recent publication reported the synthesis and evaluation of various thiazole derivatives for antimicrobial activity, identifying this compound as one of the most effective against E. coli and S. aureus .
- Cytotoxicity Assessment : Another study focused on the anticancer properties of this compound showed significant cytotoxicity against MCF-7 cells, with detailed analysis revealing apoptosis induction through caspase activation .
- Neuroprotective Effects : Research evaluating the neuroprotective potential indicated that this compound could serve as a lead for developing AChE inhibitors for Alzheimer's treatment .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. N-(4-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been evaluated for its effectiveness against various pathogens. Studies suggest that modifications to the thiazole structure can enhance antimicrobial potency, potentially leading to new treatments for infectious diseases.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values have been reported as low as 5.85 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of cholinesterases, enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown competitive inhibition with IC50 values comparable to established inhibitors like donepezil.
Synthetic Routes
The synthesis of this compound involves several key steps:
-
Formation of Thiazole Ring :
- Achieved through cyclization reactions involving thiourea derivatives and haloketones.
-
Sulfonamide Formation :
- The introduction of the phenylsulfonamido group is accomplished by reacting the thiazole derivative with sulfonyl chlorides in the presence of a base.
-
Acetamide Formation :
- The final step involves acylating the thiazole derivative with an acyl chloride or anhydride to yield the acetamide structure.
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound in various therapeutic contexts:
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated effectiveness against specific bacterial strains; potential for drug development. |
| Anticancer Activity | Significant inhibition of cancer cell proliferation; promising candidate for further testing. |
| Neuroprotective Effects | Potential cholinesterase inhibition suggests therapeutic use in Alzheimer's disease treatment. |
Comparison with Similar Compounds
Key Differences and Implications
Tautomerism: The target compound's tautomeric equilibrium (3c-I/3c-A) contrasts with triazole-thiones [7–9], which favor the thione form due to spectral absence of νS-H bands (~2500–2600 cm$ ^{-1} $) and presence of νC=S (1247–1255 cm$ ^{-1}$) . This difference may affect solubility and target binding.
Substituent Effects :
- The 4-ethoxyphenyl group in the target compound may enhance lipophilicity compared to fluorophenyl or chloromethyl substituents in derivatives like compound 12b () .
- Bicyclic moieties (e.g., in compound 17d) could improve selectivity for enzymes like CDK9 by sterically restricting binding .
Synthetic Routes :
Q & A
Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Thiazole ring formation : Reacting substituted thioureas or 2-amino-4-substituted thiazoles with acetonitrile or chloroacetamide derivatives in the presence of catalysts like anhydrous AlCl₃ or DMAP .
- Sulfonamido group introduction : Sulfonyl chloride intermediates react with thiazole-amine groups under ultrasonication or reflux conditions .
- Key steps : Monitor reaction progress via TLC and purify via recrystallization (e.g., ethanol) .
- Yield Optimization : Typical yields range from 60–79%, depending on reaction conditions and catalysts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S=O at ~1150–1250 cm⁻¹) .
- ¹H/¹³C NMR : Assign protons and carbons (e.g., thiazole C-H at δ 6.9–7.3 ppm, ethoxyphenyl OCH₂CH₃ at δ 1.3–1.4 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 383.4 for [M+H]⁺) .
- Elemental analysis : Validate purity (>95% by C/H/N content) .
Advanced Research Questions
Q. How can tautomeric equilibria in thiazole-acetamide derivatives impact structural characterization?
- Methodological Answer :
- Observation : Tautomerism between imino (3c-I) and amino (3c-A) forms occurs in a 1:1 ratio, confirmed via ¹H NMR (e.g., δ 11.8 ppm for NH in imino form) .
- Resolution : Use dynamic NMR or DFT calculations to model equilibrium. Adjust solvent polarity to stabilize one tautomer for crystallography .
- Crystallography : SHELX software refines X-ray data to resolve tautomeric ambiguity, leveraging high-resolution data .
Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Modify substituents : Vary the ethoxyphenyl group (e.g., replace with methoxy or trifluoromethyl) to assess electronic effects on bioactivity .
- Bioassay design : Test antimicrobial/anticancer activity using standardized protocols (e.g., MIC assays for bacteria, MTT assays for cancer cells) .
- Data analysis : Correlate substituent electronegativity/logP with activity trends using QSAR models .
Q. What experimental challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
